2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H23ClN6O2 and its molecular weight is 402.88. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Magnetic Properties : A study by Majumder et al. (2016) discussed the synthesis of Schiff-base ligands combining elements like morpholine and pyrrolidine. The research focused on understanding their role in the coordination chemistry of copper (II) and their influence on magnetic properties. This study contributes to the broader understanding of ligand-mediated coordination chemistry.
Synthesis and Reactions in Organic Chemistry : A study conducted by Krutošíková et al. (2001) explored the synthesis and reactions of certain compounds using heterocyclic amines including morpholine and pyrrolidine. This research is significant in the field of organic chemistry, particularly in the synthesis of complex organic compounds.
Antibacterial and Anticancer Evaluation : In the field of medicinal chemistry, Bondock and Gieman (2015) synthesized and evaluated compounds for their antibacterial and anticancer activities. The research involved heterocyclic compounds like pyrrolidine and focused on their efficacy against certain cancer cell lines and bacteria.
Pharmaceutical Research on Receptor Antagonists : Research on receptor antagonists, such as those targeting the CB1 cannabinoid receptor, has been conducted by Shim et al. (2002). This study included compounds with structural elements like piperidin-1-yl, contributing to the understanding of molecular interactions and potential therapeutic applications.
Synthesis and Characterization of Complexes : In a study on the synthesis and characterization of complexes, Amirnasr et al. (2002) discussed the use of amines such as pyrrolidine in the creation of Co(III) complexes. This research adds to the knowledge of chemical complex formation and its potential applications.
Ring Transformations in Heterocyclic Compounds : The work of Plas et al. (2010) focused on the transformation of heterocyclic compounds, including derivatives of morpholinopyrimidine. This study offers insights into the chemical transformations of heterocyclic compounds, which is essential in synthetic chemistry.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound acts as an inhibitor of the PI3K enzyme . By inhibiting PI3K, this compound prevents the phosphorylation of PIP2 to PIP3, a critical step in the PI3K pathway . This inhibition disrupts the PI3K signaling pathway, leading to reduced cell proliferation and survival .
Biochemical Pathways
The main biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced tumor growth and survival .
Pharmacokinetics
As a pi3k inhibitor, it is likely to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation, and potentially the induction of apoptosis . These effects could lead to a reduction in tumor size and improved patient outcomes .
Properties
IUPAC Name |
2-chloro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c20-15-6-2-1-5-14(15)17(27)21-13-16-22-18(25-7-3-4-8-25)24-19(23-16)26-9-11-28-12-10-26/h1-2,5-6H,3-4,7-13H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXIBOSGSCFGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=CC=C3Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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